molecular formula C17H19N5O2 B2991035 N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-3-(1H-pyrazol-1-yl)benzamide CAS No. 2097915-10-9

N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-3-(1H-pyrazol-1-yl)benzamide

Cat. No.: B2991035
CAS No.: 2097915-10-9
M. Wt: 325.372
InChI Key: CUHCVKSIWMJIJE-UHFFFAOYSA-N
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Description

“N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-3-(1H-pyrazol-1-yl)benzamide” is a complex organic compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

The synthesis of imidazole-containing compounds often starts from the properly substituted 1,2-phenylendiamine . These compounds have hydrogen or methyl at position 1; while hydrogen, chlorine, ethoxy or methoxycarbonyl group is at position 5 and/or 6 .


Molecular Structure Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical and Chemical Properties Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Heterocyclic Compounds : Compounds structurally similar to N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-3-(1H-pyrazol-1-yl)benzamide have been used as precursors in the synthesis of various heterocyclic compounds like imidazoles, oxadiazoles, thiadiazoles, and triazines. These compounds are synthesized for their potential antimicrobial activities (Elmagd et al., 2017).

  • Antiulcer Agents : Research on similar imidazole derivatives has explored their synthesis as potential antiulcer agents. These studies focus on the synthesis routes and the compounds' properties as cytoprotective agents (Starrett et al., 1989).

  • Cardiac Electrophysiological Activity : Imidazolylbenzamides, which are structurally related, have been synthesized and studied for their cardiac electrophysiological activity. They show potential as class III agents, indicating a significant application in cardiac health (Morgan et al., 1990).

Cellular Permeability and DNA Binding

  • Investigation of Cellular Permeability : Studies have been conducted on pyrrole-imidazole polyamides, similar in structure, to investigate their cellular permeability. This research is crucial in understanding how these compounds interact with cellular environments (Liu & Kodadek, 2009).

  • Utility in Synthesis of New Heterocycles : Research has focused on the use of compounds like 1-indanone for synthesizing new heterocycles, exploring their cytotoxic activities. This has implications in developing potential therapeutic agents (Hegazi et al., 2010).

Antimycobacterial and Antitumor Activities

  • Design and Synthesis for Antimycobacterial Activity : Novel imidazo[1,2-a]pyridine-3-carboxamides, structurally related to the compound , have been designed and synthesized, demonstrating significant activity against drug-sensitive and resistant strains of mycobacterium tuberculosis (Lv et al., 2017).

  • Synthesis as Anti-Tumor Agents : The synthesis of new fused and binary heterocycles, such as pyrazolo[3,4-d]pyrimidines and pyrazoles, has been researched for their potential as anti-tumor agents (Nassar et al., 2015).

Other Applications

  • Synthesis of Benzamide-Based Heterocycles : Studies describe the synthesis of benzamide-based aminopyrazoles and their derivatives, showing significant antiviral activities, particularly against avian influenza (Hebishy et al., 2020).

Future Directions

The future directions for “N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-3-(1H-pyrazol-1-yl)benzamide” and similar compounds could involve further exploration of their biological activities and potential applications in drug development . There is a great importance of heterocyclic ring-containing drugs , and imidazole-containing moiety occupied a unique position .

Mechanism of Action

Target of Action

The compound’s primary targets appear to be Nitric Oxide (NO) and Human Carbonic Anhydrase II (hCAII) . NO is a messenger molecule with diverse functions throughout the body, including mediating tumoricidal and bactericidal actions . hCAII is an enzyme that plays a crucial role in maintaining acid-base balance in the body .

Mode of Action

The compound interacts with its targets in a specific manner. For instance, it may stimulate the production of NO, which then mediates various biological processes . In the case of hCAII, the compound may act as a degrader, recruiting proteolysis targeting chimeras (PROTACs) or hydrophobic tags (HyTs) to degrade the enzyme .

Biochemical Pathways

The compound affects several biochemical pathways. The production of NO can lead to the activation of various signaling pathways involved in immune response . The degradation of hCAII can disrupt the acid-base balance in the body, affecting various physiological processes .

Pharmacokinetics

The presence of the imidazole moiety in the compound may help overcome solubility problems of poorly soluble drug entities , potentially enhancing its bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action depend on its interaction with its targets. The stimulation of NO production can lead to tumoricidal and bactericidal effects . The degradation of hCAII can alter the body’s acid-base balance .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH of the environment can affect the compound’s solubility and hence its bioavailability

Properties

IUPAC Name

N-[2-(2-imidazol-1-ylethoxy)ethyl]-3-pyrazol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c23-17(19-7-11-24-12-10-21-9-6-18-14-21)15-3-1-4-16(13-15)22-8-2-5-20-22/h1-6,8-9,13-14H,7,10-12H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUHCVKSIWMJIJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC=N2)C(=O)NCCOCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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